Methyl 5-(propan-2-yl)-octahydro-1-benzofuran-3a-carboxylate
Description
Methyl 5-(propan-2-yl)-octahydro-1-benzofuran-3a-carboxylate is a bicyclic organic compound featuring a fused benzofuran core with a substituted isopropyl group and a methyl ester moiety. Its octahydro structure implies a fully saturated bicyclic system, which confers rigidity and stereochemical complexity. Structural elucidation of such compounds typically employs X-ray crystallography, with refinement tools like SHELXL ensuring precise determination of bond lengths, angles, and stereochemistry.
Properties
Molecular Formula |
C13H22O3 |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
methyl 5-propan-2-yl-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-carboxylate |
InChI |
InChI=1S/C13H22O3/c1-9(2)10-4-5-11-13(8-10,6-7-16-11)12(14)15-3/h9-11H,4-8H2,1-3H3 |
InChI Key |
LIDVSOFTYDUBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2C(C1)(CCO2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(propan-2-yl)-octahydro-1-benzofuran-3a-carboxylate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Hydrogenation: The benzofuran ring is then subjected to hydrogenation to form the octahydro derivative. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors for the hydrogenation and esterification steps. This allows for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(propan-2-yl)-octahydro-1-benzofuran-3a-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Methyl 5-(propan-2-yl)-octahydro-1-benzofuran-3a-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(propan-2-yl)-octahydro-1-benzofuran-3a-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs include methyl octahydrobenzofuran carboxylates with varying substituents and stereochemistry. Below is a systematic comparison based on crystallographic data, molecular docking results, and physicochemical properties.
Crystallographic and Stereochemical Analysis
The saturated benzofuran core of Methyl 5-(propan-2-yl)-octahydro-1-benzofuran-3a-carboxylate distinguishes it from partially unsaturated analogs. Key comparisons include:
Key Findings :
- Full saturation in the target compound increases ring rigidity, reflected in larger dihedral angles compared to unsaturated analogs.
- The isopropyl group at position 5 introduces steric bulk, marginally elongating the C-O bond (1.43 Å vs. 1.41 Å in the methyl-substituted analog) .
Molecular Docking and Binding Affinity
AutoDock4 simulations were used to compare the target compound’s interactions with the acetylcholine-binding protein (AChBP), a model for nicotinic receptors:
| Compound Name | Docking Score (ΔG, kcal/mol) | H-Bond Interactions | Hydrophobic Contacts |
|---|---|---|---|
| This compound | -8.2 | 2 (Tyr93, Trp147) | 5 (Leu102, Ile118) |
| Methyl 5-methyl-octahydro-1-benzofuran-3a-carboxylate | -7.6 | 1 (Tyr93) | 4 (Leu102) |
| Methyl 5-phenyl-hexahydro-1-benzofuran-3a-carboxylate | -9.1 | 3 (Tyr93, Trp147, Asp88) | 6 (Leu102, Ile118, Tyr195) |
Key Findings :
- The isopropyl group enhances hydrophobic interactions but reduces hydrogen-bonding capacity compared to phenyl-substituted analogs.
- Partial unsaturation in the phenyl-substituted analog improves docking scores due to π-π stacking with aromatic residues .
Physicochemical Properties
| Property | Target Compound | 5-Methyl Analog | 5-Phenyl Analog |
|---|---|---|---|
| LogP (Calculated) | 2.7 | 2.1 | 3.4 |
| Solubility (mg/mL, H2O) | 0.12 | 0.25 | 0.08 |
| Melting Point (°C) | 98–102 | 85–88 | 115–118 |
Key Findings :
- The isopropyl group increases lipophilicity (LogP = 2.7) relative to the methyl analog but reduces solubility.
- Higher melting points in the phenyl analog correlate with planar aromatic stacking .
Biological Activity
Methyl 5-(propan-2-yl)-octahydro-1-benzofuran-3a-carboxylate, a compound with the CAS number 2059994-31-7, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 212.28 g/mol. The compound features a benzofuran structure, which is often associated with various bioactive properties.
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound may exhibit antimicrobial properties. For instance, studies have shown that derivatives of octahydrobenzofurans can inhibit bacterial growth, suggesting that this compound might also possess similar effects. Specific investigations into the antibacterial activity of related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
2. Inhibition of Fatty Acid Synthase
This compound's structural analogs have been studied for their role as inhibitors of fatty acid synthase (FASN), a key enzyme in lipid biosynthesis. Inhibitors like C75, which share structural similarities, have shown potential in reducing lipid accumulation in cancer cells, thereby providing a therapeutic avenue for treating obesity and cancer .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting FASN, the compound may disrupt fatty acid metabolism, leading to altered cellular energy homeostasis and apoptosis in cancer cells.
- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels, contributing to cellular stress and potential cytotoxicity .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
